Cas no 22087-22-5 (2-(4-Chloro-phenyl)-oxazol-4-yl-methanol)
2-(4-Chloro-phenyl)-oxazol-4-yl-methanol Chemical and Physical Properties
Names and Identifiers
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- 4-Oxazolemethanol,2-(4-chlorophenyl)-
- [2-(4-chlorophenyl)-1,3-oxazol-4-yl]methanol
- [2-(4-Chloro-phenyl)-oxazol-4-yl]-methanol
- (2-(4-Chlorophenyl)oxazol-4-yl)methanol
- 2-(4-Chlorphenyl)-4-hydroxymethyloxazol
- MFCD06738536
- AB27335
- CS-0340647
- AKOS009103981
- OAHOGFAVNUIRGV-UHFFFAOYSA-N
- FT-0709288
- 4-ISOBUTOXY-BENZOICACIDHYDRAZIDE
- 22087-22-5
- SCHEMBL381503
- XAA08722
- A878740
- 2-(4-Chloro-phenyl)-oxazol-4-yl-methanol
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- MDL: MFCD06738536
- Inchi: 1S/C10H8ClNO2/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2
- InChI Key: OAHOGFAVNUIRGV-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1=NC(CO)=CO1
Computed Properties
- Exact Mass: 209.02400
- Monoisotopic Mass: 209.0243562g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 46.3Ų
Experimental Properties
- PSA: 46.26000
- LogP: 2.48730
2-(4-Chloro-phenyl)-oxazol-4-yl-methanol Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(4-Chloro-phenyl)-oxazol-4-yl-methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C994858-50mg |
[2-(4-Chloro-phenyl)-oxazol-4-yl]-methanol |
22087-22-5 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C994858-100mg |
[2-(4-Chloro-phenyl)-oxazol-4-yl]-methanol |
22087-22-5 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C994858-500mg |
[2-(4-Chloro-phenyl)-oxazol-4-yl]-methanol |
22087-22-5 | 500mg |
$ 230.00 | 2022-06-06 | ||
| Chemenu | CM122551-1g |
(2-(4-chlorophenyl)oxazol-4-yl)methanol |
22087-22-5 | 95% | 1g |
$296 | 2021-08-05 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0179-1g |
[2-(4-Chloro-phenyl)-oxazol-4-yl]-methanol |
22087-22-5 | 97% | 1g |
11702.99CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0179-5g |
[2-(4-Chloro-phenyl)-oxazol-4-yl]-methanol |
22087-22-5 | 97% | 5g |
41384.47CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0179-500mg |
[2-(4-Chloro-phenyl)-oxazol-4-yl]-methanol |
22087-22-5 | 97% | 500mg |
6275.51CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0179-250mg |
[2-(4-Chloro-phenyl)-oxazol-4-yl]-methanol |
22087-22-5 | 97% | 250mg |
3561.78CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0179-100mg |
[2-(4-Chloro-phenyl)-oxazol-4-yl]-methanol |
22087-22-5 | 97% | 100mg |
2416.92CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0179-50mg |
[2-(4-Chloro-phenyl)-oxazol-4-yl]-methanol |
22087-22-5 | 97% | 50mg |
1636.72CNY | 2021-05-08 |
2-(4-Chloro-phenyl)-oxazol-4-yl-methanol Suppliers
2-(4-Chloro-phenyl)-oxazol-4-yl-methanol Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 2-(4-Chloro-phenyl)-oxazol-4-yl-methanol
Recent Advances in the Study of 2-(4-Chloro-phenyl)-oxazol-4-yl-methanol (CAS: 22087-22-5): A Comprehensive Research Brief
The compound 2-(4-Chloro-phenyl)-oxazol-4-yl-methanol (CAS: 22087-22-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic uses. The information presented here is based on a thorough review of recent academic literature, patents, and industry reports, ensuring the accuracy and relevance of the data.
Recent studies have highlighted the versatility of 2-(4-Chloro-phenyl)-oxazol-4-yl-methanol as a key intermediate in the synthesis of various bioactive molecules. Its unique structural features, including the oxazole ring and the chloro-phenyl moiety, make it a promising candidate for the development of novel antimicrobial and anti-inflammatory agents. Researchers have employed advanced synthetic methodologies, such as microwave-assisted synthesis and catalytic oxidation, to optimize the production of this compound with high yield and purity. These advancements have significantly contributed to the scalability and cost-effectiveness of its synthesis, paving the way for further exploration of its pharmacological properties.
In addition to its synthetic utility, 2-(4-Chloro-phenyl)-oxazol-4-yl-methanol has demonstrated notable biological activities in preclinical studies. Recent investigations have revealed its potential as an inhibitor of key enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These findings suggest that the compound could serve as a lead molecule for the development of new anti-inflammatory drugs. Furthermore, preliminary studies have indicated its efficacy against certain bacterial and fungal strains, highlighting its potential as a broad-spectrum antimicrobial agent. However, further in vivo studies are required to validate these findings and assess the compound's safety profile.
The pharmacological potential of 2-(4-Chloro-phenyl)-oxazol-4-yl-methanol extends beyond its antimicrobial and anti-inflammatory properties. Recent research has explored its role in modulating cellular signaling pathways, particularly those involved in cancer progression. For instance, studies have shown that the compound can induce apoptosis in certain cancer cell lines by activating the intrinsic mitochondrial pathway. These findings have sparked interest in its potential application as an anticancer agent, although more extensive mechanistic studies and clinical trials are needed to fully understand its therapeutic potential and limitations.
Despite the promising results, several challenges remain in the development of 2-(4-Chloro-phenyl)-oxazol-4-yl-methanol as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through systematic structure-activity relationship (SAR) studies and medicinal chemistry optimization. Recent efforts have focused on derivatizing the core structure to enhance its pharmacokinetic properties while retaining its biological activity. These modifications have led to the discovery of several analogs with improved efficacy and reduced side effects, underscoring the compound's potential as a versatile scaffold for drug design.
In conclusion, 2-(4-Chloro-phenyl)-oxazol-4-yl-methanol (CAS: 22087-22-5) represents a promising compound with diverse applications in chemical biology and pharmaceutical research. Its synthetic accessibility, coupled with its broad-spectrum biological activities, makes it a valuable candidate for further investigation. Future research should focus on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its potential in combination therapies. As the field continues to evolve, this compound may play a pivotal role in the development of next-generation therapeutics for a range of diseases.
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